REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:6][C:7]1[CH:16]=[C:15]([NH:17][C:18]([CH3:20])=O)[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[C:8]=1[OH:21])[CH2:4][CH3:5])[CH3:2].[ClH:22]>C(O)C>[Cl:22][C:8]1[CH:7]=[C:6]2[C:20]([C:18]([NH:17][C:15]3[C:14]4[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=4[C:8]([OH:21])=[C:7]([CH2:6][N:3]([CH2:4][CH3:5])[CH2:1][CH3:2])[CH:16]=3)=[CH:2][CH:1]=[N:3]2)=[CH:14][CH:9]=1
|
Name
|
2-diethylaminomethyl-4-acetamino-5,6,7,8-tetrahydro-I-naphthol
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC1=C(C=2CCCCC2C(=C1)NC(=O)C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Thereafter the solvent was distilled
|
Type
|
ADDITION
|
Details
|
the residue treated with ammonium hydroxide
|
Type
|
EXTRACTION
|
Details
|
then extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The etherial extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
DISTILLATION
|
Details
|
Then the ether was distilled
|
Type
|
ADDITION
|
Details
|
From this residual amine 6 g was mixed with 4 g of 4,7-dihchloroquinoline and few drops of conc. HCl in 50 ml of absolute ethanol
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
ADDITION
|
Details
|
then poured over a cold solution of ammonia
|
Type
|
CUSTOM
|
Details
|
The formed precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=CC=NC2=C1)NC1=CC(=C(C=2CCCCC12)O)CN(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |